molecular formula C15H12N2O4 B2633166 3-(3-(benzofuran-2-yl)-4-formyl-1H-pyrazol-1-yl)propanoic acid CAS No. 882218-86-2

3-(3-(benzofuran-2-yl)-4-formyl-1H-pyrazol-1-yl)propanoic acid

Cat. No. B2633166
CAS RN: 882218-86-2
M. Wt: 284.271
InChI Key: NTRLJBLVGKHGKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(3-(benzofuran-2-yl)-4-formyl-1H-pyrazol-1-yl)propanoic acid” is a complex organic compound that contains a benzofuran ring. Benzofuran compounds are ubiquitous in nature and have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring through proton quantum tunneling .


Molecular Structure Analysis

The molecular structure of “3-(3-(benzofuran-2-yl)-4-formyl-1H-pyrazol-1-yl)propanoic acid” is complex, with a benzofuran ring as a core structural unit. This heterocyclic compound is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives are diverse. For example, reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH afford products of hydroarylation of the carbon–carbon double bond, 3-aryl-3-(furan-2-yl)propenoic acid derivatives .

Scientific Research Applications

Anticancer Properties

Benzofuran derivatives exhibit promising anticancer activities. Researchers have discovered that some substituted benzofurans display significant cell growth inhibitory effects in various cancer cell lines. For instance, compound 36 (see Figure 8 in ) demonstrated substantial inhibition rates in leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cells. These findings highlight the potential of benzofuran-based compounds as novel therapeutic agents against cancer.

Natural Product Sources

Benzofuran compounds are ubiquitous in nature. They are found in various higher plants, including Asteraceae, Rutaceae, Liliaceae, and Cyperaceae. These natural sources provide valuable starting points for drug discovery and inspire further research into benzofuran-based drug leads.

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . Therefore, the future research directions may include the development of new therapeutic agents based on benzofuran derivatives.

properties

IUPAC Name

3-[3-(1-benzofuran-2-yl)-4-formylpyrazol-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4/c18-9-11-8-17(6-5-14(19)20)16-15(11)13-7-10-3-1-2-4-12(10)21-13/h1-4,7-9H,5-6H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRLJBLVGKHGKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NN(C=C3C=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(1-benzofuran-2-yl)-4-formyl-1H-pyrazol-1-yl]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.